Wild-Type HIV-1 Potency: HIV-1 Inhibitor-61 vs. Prototypical S-DABO Analog
HIV-1 inhibitor-61 demonstrates a substantial improvement in wild-type antiviral potency compared to a prototypical S-DABO analog. The compound achieves an EC50 of 0.07 nM in NL4-3 wt MT-4 cells . In contrast, an earlier generation S-DABO analog, compound 7a, exhibited an EC50 greater than 195,000 nM in a comparable cell-based assay [1]. This represents a >2,700,000-fold improvement in potency.
| Evidence Dimension | Antiviral potency against wild-type HIV-1 |
|---|---|
| Target Compound Data | EC50 = 0.07 nM |
| Comparator Or Baseline | S-DABO analog 7a: EC50 > 195,000 nM |
| Quantified Difference | >2,700,000-fold lower EC50 (higher potency) |
| Conditions | NL4-3 wt MT-4 cell assay |
Why This Matters
This picomolar potency differentiates the compound for high-sensitivity applications and reduces the required concentration in assays, minimizing off-target effects.
- [1] BindingDB. BDBM2434: 6-benzyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one (thio-DABO 7a) Affinity Data. View Source
